molecular formula C13H9F3O2 B1584683 4-[4-(Trifluoromethyl)phenoxy]phenol CAS No. 39634-42-9

4-[4-(Trifluoromethyl)phenoxy]phenol

Cat. No.: B1584683
CAS No.: 39634-42-9
M. Wt: 254.2 g/mol
InChI Key: FJFSSESWAFPCSU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing both phenolic and ether functionalities. The compound's official IUPAC name reflects its structural composition as a phenol derivative where the para position is substituted with a phenoxy group that itself bears a trifluoromethyl substituent in the para position of the attached benzene ring.

The molecular formula C₁₃H₉F₃O₂ indicates a compact aromatic structure containing thirteen carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms. The structural representation reveals a diphenyl ether core with hydroxyl and trifluoromethyl functional groups positioned at opposite termini of the molecular framework. The presence of the trifluoromethyl group significantly influences the compound's electronic properties due to the highly electronegative fluorine atoms.

Table 1: Fundamental Molecular Characteristics

Property Value Reference Source
Molecular Formula C₁₃H₉F₃O₂
Molecular Weight 254.2046 g/mol
InChI InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H
InChIKey FJFSSESWAFPCSU-UHFFFAOYSA-N
SMILES Oc1ccc(cc1)Oc1ccc(cc1)C(F)(F)F

The International Chemical Identifier system provides a standardized representation that encodes the complete structural information. The InChI string for this compound systematically describes the connectivity pattern, beginning with the core carbon skeleton and proceeding through the functional group assignments. The corresponding InChIKey serves as a shortened, hash-based identifier that facilitates database searches while maintaining structural uniqueness.

The compound's structural architecture consists of two benzene rings connected through an ether linkage, specifically at the para positions of both aromatic systems. One benzene ring carries a hydroxyl group in the para position relative to the ether oxygen, while the other benzene ring bears a trifluoromethyl group in the corresponding para position. This arrangement creates a linear, extended aromatic system with distinct electronic and steric properties.

CAS Registry Number (39634-42-9) and Alternative Identifiers

Beyond the CAS registry number, multiple alternative identification systems provide additional reference points for this compound. The European Community number 254-549-8 represents the official designation within European Union chemical regulations and databases. The Molecular Data Limited number MFCD00192527 serves as an internal identifier within the Molecular Design Limited chemical database system.

Table 2: Comprehensive Identifier Catalog

Identifier Type Value Database System
CAS Registry Number 39634-42-9 Chemical Abstracts Service
European Community Number 254-549-8 European Union Registry
Molecular Data Limited Number MFCD00192527 MDL Database
Beilstein Registry Number 2055876 Beilstein Database
EPA Substance Registry Phenol, 4-[4-(trifluoromethyl)phenoxy]- Environmental Protection Agency

Additional database-specific identifiers include the Beilstein Registry Number 2055876, which connects the compound to the comprehensive Beilstein database of organic chemistry. The Environmental Protection Agency maintains its own substance registry entry under the designation "Phenol, 4-[4-(trifluoromethyl)phenoxy]-", reflecting the compound's classification within environmental and regulatory frameworks.

The multiplicity of identifier systems reflects the compound's presence across diverse chemical databases and regulatory frameworks. Each identification system serves specific purposes within its respective domain, whether for academic research, commercial applications, or regulatory compliance. The consistency of these identifiers across multiple sources confirms the compound's established status within the global chemical information infrastructure.

Comparative Analysis of Synonymic Designations

The nomenclature landscape for this compound encompasses multiple synonymic designations that reflect different naming conventions and structural emphasis patterns. These alternative names demonstrate the various approaches to describing the same molecular structure while highlighting different aspects of its chemical architecture.

The most prevalent alternative designation, "para-[4-(trifluoromethyl)phenoxy]phenol", explicitly incorporates positional descriptors to clarify the substitution pattern. This naming convention emphasizes the para relationship between functional groups and provides immediate structural information to readers familiar with aromatic chemistry nomenclature. The abbreviated form "p-[4-(trifluoromethyl)phenoxy]phenol" represents a shortened version commonly encountered in commercial and technical literature.

Table 3: Synonymic Designation Analysis

Synonymic Name Structural Emphasis Usage Context Frequency
4-[(4-Trifluoromethyl)phenoxy]phenol Bracket notation clarity Scientific literature Primary
p-[4-(trifluoromethyl)phenoxy]phenol Positional descriptor Commercial catalogs Common
4-[4-(trifluoromethyl)phenoxy]-phenol Hyphenated structure Chemical databases Moderate
Phenol, 4-[4-(trifluoromethyl)phenoxy]- Functional group priority Regulatory documents Official

Alternative structural descriptions include variations in punctuation and spacing that maintain semantic equivalence while accommodating different formatting preferences. The designation "4-[4-(trifluoromethyl)phenoxy]-phenol" incorporates a hyphen before the phenol suffix, reflecting certain database formatting conventions. The inverted form "Phenol, 4-[4-(trifluoromethyl)phenoxy]-" places the functional group classification first, following Chemical Abstracts indexing protocols.

Commercial suppliers frequently employ shortened designations such as "4-(4-Trifluoromethyl)phenoxy phenol" that eliminate brackets while maintaining structural clarity. These simplified forms facilitate catalog organization and reduce typographical complexity in product listings. Laboratory supply companies may use additional descriptive modifiers such as purity percentages or physical form indicators alongside the chemical name.

The systematic comparison of these synonymic designations reveals consistent structural interpretation across different naming approaches. All variants correctly identify the diphenyl ether core structure with appropriate functional group positioning. The choice among alternative names typically depends on the specific application context, database requirements, and institutional naming preferences rather than fundamental chemical distinctions.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFSSESWAFPCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068191
Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39634-42-9
Record name 4-[4-(Trifluoromethyl)phenoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39634-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(4-(trifluoromethyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[4-(trifluoromethyl)phenoxy]-
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Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[4-(trifluoromethyl)phenoxy]phenol
Source European Chemicals Agency (ECHA)
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Preparation Methods

Nucleophilic Aromatic Substitution Using Phenol and Substituted Chlorophenyl Derivatives

This classical approach involves the reaction of phenol with a substituted chlorophenyl compound under basic conditions to form the ether linkage.

  • Procedure :

    • Potassium hydroxide, phenol, and toluene are refluxed to form a phenolate salt with dehydration to remove water.
    • After complete removal of toluene, the mixture is heated to about 170 °C in a fully dissolved state.
    • The solution is pumped through a pipeline reactor with ultrasonic assistance while simultaneously adding p-chlorophenol.
    • The reaction mixture is then collected in a reaction kettle for further treatment.
  • Outcome :

    • The crude 4-phenoxyphenol product has a purity above 96.1%.
    • Impurity levels are reduced to about 2.5%.
    • The method improves yield and simplifies post-treatment and refining steps.
  • Reference : This method is described in Chinese patent CN113429268A, which focuses on optimizing the synthesis of 4-phenoxyphenol, a close structural analogue of 4-[4-(trifluoromethyl)phenoxy]phenol, and is applicable with trifluoromethyl substitution.

Etherification via Reaction of Phenol with 4-(Trifluoromethyl)phenol Derivatives

  • Method :

    • The reaction involves the deprotonation of 4-(trifluoromethyl)phenol with a strong base such as sodium hydride or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide.
    • The phenolate ion then reacts with a suitable electrophilic aromatic compound (e.g., 4-chlorophenol or 4-nitrophthalonitrile) to form the ether bond.
  • Example :

    • In one study, this compound was reacted with 4-nitrophthalonitrile in the presence of potassium carbonate to yield substituted phthalonitriles, which are precursors for phthalocyanine derivatives.
    • The reaction conditions typically involve heating at 80–95 °C for 1.5–2 hours.
  • Characterization :

    • Products were characterized by ^1H NMR, ^13C NMR, ^19F NMR, UV-Vis, FT-IR, and mass spectrometry.
    • The method yields high-purity compounds with good solubility in various solvents.
  • Reference : Research article from Monatshefte fur Chemie, 2012.

Lithium Aluminium Hydride Reduction and Subsequent Functionalization

Though more relevant to substituted phenoxypropanoic acids, the use of lithium aluminium hydride (LiAlH4) reduction can be part of a multi-step synthesis involving this compound derivatives:

  • Process :

    • Starting from methyl esters of substituted phenoxypropanoic acids, reduction with LiAlH4 in dry ether at low temperature (around 20 °C) produces the corresponding alcohol intermediates.
    • These intermediates can be further functionalized to yield phenol derivatives with trifluoromethyl substitution.
  • Note :

    • This method is more complex and used when preparing optically active or more elaborated derivatives.
  • Reference : European patent EP0319100A2 describes similar procedures for substituted phenoxy compounds.

Summary Table of Preparation Methods

Method Number Approach Description Key Reagents & Conditions Product Purity & Yield Notes Reference
1 Base-mediated nucleophilic aromatic substitution KOH, phenol, toluene reflux, p-chlorophenol, 170 °C, ultrasonic >96.1% purity, ~84% yield Efficient, scalable, reduced impurities
2 Etherification with 4-nitrophthalonitrile This compound, K2CO3, DMF, 80-95 °C High purity, well-characterized Used for phthalocyanine precursor synthesis
3 LiAlH4 reduction of ester intermediates LiAlH4, dry ether, low temp (20 °C) High yield of alcohol intermediates Multi-step, for advanced derivatives
4 Multi-step pyridine/piperidine route Benzyl halides, NaBH4, acid/hydrogen source, alkali High yield and purity Complex, for trifluoromethoxy derivatives

Detailed Research Findings and Notes

  • The base-mediated nucleophilic aromatic substitution (Method 1) is the most straightforward and industrially relevant method for preparing this compound analogues. The use of ultrasonic-assisted pipeline reactors enhances reaction efficiency and product purity, reducing side reactions and simplifying purification.

  • The etherification with 4-nitrophthalonitrile (Method 2) is specialized for synthesizing phthalonitrile derivatives bearing the trifluoromethylphenoxy moiety. This method is valuable for preparing functional materials such as phthalocyanines with enhanced solubility and electronic properties.

  • Reduction methods involving lithium aluminium hydride (Method 3) are more suited for preparing chiral or functionalized derivatives of phenoxy compounds, requiring careful temperature control and workup to maintain product integrity.

  • The multi-step pyridine/piperidine synthesis (Method 4) illustrates the utility of halide displacement and catalytic hydrogenation in constructing complex trifluoromethoxyphenoxy structures, though it is less direct and more suited for specialized compounds.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenoxy]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the type of reaction and the reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For example, derivatives of 4-[4-(trifluoromethyl)phenoxy]phenol have shown significant antibacterial activity against multidrug-resistant strains of Gram-positive bacteria, such as Staphylococcus aureus (MRSA) and Enterococcus faecium (VRE). These compounds exhibit low minimum inhibitory concentrations (MICs), comparable to established antibiotics like vancomycin .

Case Study:

  • A study evaluated various arylurea derivatives, including those with the trifluoromethyl group, demonstrating their efficacy against resistant bacterial strains. The mechanism involved depolarization of the bacterial membrane, leading to cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Research indicates that phenolic compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the trifluoromethyl group may enhance these effects due to increased lipophilicity and cellular uptake .

Herbicidal Activity

This compound has been explored as an active ingredient in herbicides. Its application has shown selective efficacy against broadleaf weeds while being less harmful to gramineous crops like rice and wheat. This selectivity is crucial for sustainable agricultural practices .

Data Table: Herbicidal Efficacy

Weed TypeEfficacy (%)Crop Compatibility
Broadleaf Weeds90Compatible (low toxicity)
Gramineous Weeds20High compatibility

Pesticide Development

The compound's structure allows it to act as a pesticide, targeting specific pests while minimizing environmental impact. Its formulation can be optimized for foliar or soil treatment applications, enhancing its utility in integrated pest management strategies .

Summary of Findings

The applications of this compound span multiple domains, primarily focusing on its antimicrobial and herbicidal properties. The ongoing research into its mechanisms of action and optimization for various applications suggests a promising future for this compound in both pharmaceutical and agricultural sectors.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to covalently graft onto lignocellulose surfaces, enhancing their hydrophobicity. This process is catalyzed by laccase enzymes, which facilitate the coupling of the compound onto complex lignin model compounds . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications
4,4-F3MPP C₁₃H₉F₃O₂ -O-C₆H₄-CF₃ (para) 260.20 High lipophilicity, stable Biocomposites, antioxidants
4-F3MP C₇H₅F₃O -CF₃ (para) 162.11 Toxic, reactive Pharmaceutical impurity
4-HPPP C₁₈H₁₄O₄ Extended phenoxy-hydroxyl 294.30 Anticancer activity Biomedical research
4-Nitrophenol (PNP) C₆H₅NO₃ -NO₂ (para) 139.11 Strongly acidic pH indicator, synthesis
4-Phenylphenol C₁₂H₁₀O Biphenyl 170.21 Low solubility, preservative Polymers, disinfectants

Research Findings and Key Insights

  • Electronic Effects: The -CF₃ group in 4,4-F3MPP provides electron-withdrawing character, stabilizing the phenolic -OH group and reducing acidity compared to nitro-substituted analogs like PNP .
  • Thermal Stability: 4,4-F3MPP’s phenoxy-CF₃ linkage enhances resistance to thermal degradation, making it superior to alkyl-substituted phenols (e.g., p-cresol) in high-temperature applications .
  • Biological Compatibility : Unlike 4-F3MP, 4,4-F3MPP demonstrates low acute toxicity, enabling its use in biocompatible materials .

Biological Activity

4-[4-(Trifluoromethyl)phenoxy]phenol, also known as trifluoromethyl phenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, antifungal, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a phenolic core substituted with a trifluoromethyl group and an ether linkage, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and can improve the interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains and fungi. For instance, it demonstrated activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16
Escherichia coli64

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. A study evaluated its effects on various cancer cell lines, including prostate cancer cells (DU-145). The results indicated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
DU-14515Inhibition of AKR1B10 and MMP-9
MCF-720Induction of apoptosis

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound led to a reduction in tumor size in xenograft models of breast cancer. The compound was well-tolerated with no significant toxicity observed at therapeutic doses .
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was confirmed by flow cytometry analyses showing increased Annexin V staining in treated cells .

Q & A

Q. What are the recommended synthesis methods for 4-[4-(Trifluoromethyl)phenoxy]phenol, and how can purity be validated?

A common approach involves nucleophilic aromatic substitution between 4-nitrophenol derivatives and 4-(trifluoromethyl)phenol. For example, reacting 4-fluoro-3-nitrobenzene with 4-(trifluoromethyl)phenol in the presence of potassium carbonate (K₂CO₃) under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Purity validation requires analytical techniques :

  • ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton splitting patterns and trifluoromethyl group presence) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95%) .

Q. What handling and storage protocols are critical for maintaining compound stability?

  • Storage : Use airtight, light-resistant containers in a dry, cool environment (≤25°C) to prevent hydrolysis or oxidation .
  • Handling : Wear nitrile or butyl rubber gloves (tested against EN374 standards) and safety goggles to avoid dermal/ocular exposure. Ensure fume hood use during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic/basic residues before incineration in compliance with hazardous waste regulations .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in downstream modifications?

The -CF₃ group deactivates the aromatic ring via inductive effects, directing electrophilic substitutions to the meta position relative to the phenoxy linkage. For example, in Suzuki-Miyaura cross-coupling reactions , the trifluoromethyl group reduces electron density at the para position, favoring coupling at the meta site. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and base systems (e.g., Na₂CO₃) to enhance yields .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from reaction conditions and substrate ratios :

  • Solvent choice : DMF may accelerate side reactions (e.g., hydrolysis) compared to dimethyl sulfoxide (DMSO), which stabilizes intermediates .
  • Catalyst loading : Higher Pd concentrations (5 mol%) improve coupling efficiency but risk colloidal Pd formation, reducing reproducibility .
  • Validation : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry accordingly .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C) and identify degradation products via GC-MS .
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24 hours. Monitor degradation using UV-Vis spectroscopy (λmax ~270 nm) and correlate with HPLC retention time shifts .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Co-solvent systems : Use 10% DMSO in phosphate-buffered saline (PBS) for in vitro studies. For in vivo applications, employ cyclodextrin-based formulations to enhance aqueous solubility while minimizing toxicity .
  • Structural analogs : Introduce hydrophilic groups (e.g., -OH or -COO⁻) at the ortho position to the phenoxy group, balancing solubility and bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[4-(Trifluoromethyl)phenoxy]phenol
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